molecular formula C21H24O6S2 B023099 ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate CAS No. 107788-10-3

ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate

Cat. No. B023099
M. Wt: 436.5 g/mol
InChI Key: BJTSJYORCVRPET-UHFFFAOYSA-N
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Description

Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate, also known as EHPSP, is a synthetic herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1970s and has since been used in various crops such as cotton, soybeans, and corn.

Mechanism Of Action

Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate acts by inhibiting the activity of EPSPS, which is a key enzyme in the shikimate pathway. This pathway is essential for the synthesis of three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Inhibition of EPSPS leads to the accumulation of shikimate-3-phosphate, which is toxic to plants. This results in the death of the plant.

Biochemical And Physiological Effects

Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been shown to have a selective mode of action, meaning that it only affects plants that are susceptible to the herbicide. It does not affect non-target organisms such as animals or humans. ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been shown to have a low toxicity to mammals and birds.

Advantages And Limitations For Lab Experiments

Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate is widely used in laboratory experiments to study the shikimate pathway and its role in plant physiology. It is a potent inhibitor of EPSPS and is highly effective in killing plants. However, its use is limited to laboratory experiments as it is not approved for use in food crops.

Future Directions

1. Development of new herbicides that target different enzymes in the shikimate pathway.
2. Study of the effect of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate on non-target organisms such as insects and microorganisms.
3. Development of new methods for the synthesis of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate that are more efficient and environmentally friendly.
4. Study of the effect of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate on the environment and its potential impact on ecosystems.
5. Development of new methods for the delivery of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate to plants that are more effective and efficient.

Synthesis Methods

Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate is synthesized by a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with 2-chloro-2-methylpropane. The final step involves the reaction of the resulting product with ethyl vinyl sulfone.

Scientific Research Applications

Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been extensively studied for its herbicidal properties and its effect on plant physiology. It has been used to study the shikimate pathway, which is a biochemical pathway that is essential for the survival of plants. ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate inhibits the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the shikimate pathway. This inhibition leads to the accumulation of shikimate-3-phosphate, which is toxic to plants.

properties

CAS RN

107788-10-3

Product Name

ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate

Molecular Formula

C21H24O6S2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate

InChI

InChI=1S/C21H24O6S2/c1-4-26-18-12-15(13-19(29(3,24)25)21(23)27-5-2)11-16(20(18)22)14-28-17-9-7-6-8-10-17/h6-13,22H,4-5,14H2,1-3H3/b19-13-

InChI Key

BJTSJYORCVRPET-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C(=O)OCC)\S(=O)(=O)C

SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C

Canonical SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C

synonyms

ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-meth ylsulfonyl-prop-2-enoate

Origin of Product

United States

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